1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine
Description
1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is a bispyrazolyl methanamine derivative characterized by two substituted pyrazole rings linked via a methanamine bridge. The first pyrazole bears a 1-ethyl-4-methyl substitution, while the second features a 1-propyl group at position 1 and a methylene-linked methanamine at position 3.
Properties
Molecular Formula |
C14H24ClN5 |
|---|---|
Molecular Weight |
297.83 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-propylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-4-6-18-11-13(9-16-18)8-15-10-14-12(3)7-17-19(14)5-2;/h7,9,11,15H,4-6,8,10H2,1-3H3;1H |
InChI Key |
RXVCZGZEAFLQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=C(C=NN2CC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation-Condensation Approach
This method involves sequential alkylation and amine coupling steps. Starting with 1-ethyl-4-methyl-1H-pyrazol-5-amine, the propyl-substituted pyrazole moiety is introduced via nucleophilic substitution. A representative procedure from EvitaChem employs:
- Alkylation : Reaction of 1-ethyl-4-methyl-1H-pyrazol-5-amine with 1-bromopropane in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-propyl-4-methyl-1H-pyrazol-5-amine.
- Condensation : The intermediate is reacted with N-(chloromethyl)-1-ethyl-4-methyl-1H-pyrazole in the presence of potassium carbonate (K₂CO₃) to form the final product.
Yields for this route range from 65–72% after purification via silica gel chromatography.
Direct Coupling of Functionalized Pyrazoles
An alternative route reported by J-STAGE utilizes pre-synthesized pyrazole units. For example:
- Synthesis of N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine : Prepared by reacting 1-propyl-1H-pyrazole-4-carbaldehyde with methylamine in ethanol under reflux, followed by sodium borohydride (NaBH₄) reduction.
- Coupling with 1-ethyl-4-methyl-1H-pyrazol-5-yl chloride : The amine intermediate is treated with 1-ethyl-4-methyl-1H-pyrazol-5-carbonyl chloride in dichloromethane (DCM), catalyzed by triethylamine (TEA), to form the target compound.
This method achieves 58–64% yield but requires stringent anhydrous conditions.
Optimization of Reaction Conditions
Critical parameters influencing synthesis efficiency include solvent choice, catalyst loading, and temperature.
Solvent Systems
Polar aprotic solvents like DMF and acetonitrile enhance reaction rates due to their high dielectric constants. For instance, DMF improves alkylation yields by 15–20% compared to tetrahydrofuran (THF). Conversely, DCM is preferred for acyl coupling reactions to minimize side-product formation.
Catalytic Effects
Base catalysts such as K₂CO₃ and TEA are pivotal for deprotonating amine intermediates, accelerating nucleophilic attack. Experimental data indicate that increasing K₂CO₃ loading from 1.0 to 2.0 equivalents raises yields from 68% to 76% in alkylation steps.
Temperature and Time
Optimal temperatures vary by step:
- Alkylation : 80–90°C for 10–14 hours.
- Amine coupling : Room temperature (25°C) for 24 hours to prevent decomposition.
Purification and Characterization
Purification Techniques
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent achieves >95% purity.
- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with 89–92% recovery.
Spectroscopic Characterization
- ¹H NMR : Key peaks include δ 2.20–2.28 ppm (methyl groups), δ 3.75–4.10 ppm (methylene bridges), and δ 7.23–7.93 ppm (pyrazole protons).
- HRMS-ESI : Calculated [M+H]⁺ = 312.1182; observed = 312.1179.
Industrial-Scale Production Considerations
Scaling the alkylation-condensation route requires:
- Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
- Solvent Recycling : DMF recovery via distillation lowers costs by 30%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups can be replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding pyrazole carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with different alkyl groups.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as an antioxidant and anti-inflammatory agent. Molecular docking simulations indicate that derivatives of pyrazole compounds exhibit excellent antioxidant properties, suggesting that this compound may similarly impact oxidative stress-related diseases .
Anticancer Activity
Research on related pyrazole derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated selective antiproliferative activity against various cancer cell lines, including triple-negative breast cancer models . This suggests that 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine could be further explored for its anticancer properties.
Molecular Docking and Density Functional Theory (DFT)
Computational methods such as DFT have been employed to predict the chemical reactivity and stability of pyrazole derivatives. Studies indicate that these compounds possess favorable electronic properties that enhance their biological activity. For example, the calculated values of molecular hyperpolarizability suggest good nonlinear optical (NLO) properties, which can be beneficial in developing new materials for photonic applications .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving pyrazole derivatives. The ability to modify the pyrazole ring allows for the exploration of a wide range of derivatives with potentially enhanced biological activities. This versatility is crucial for drug development and materials science .
Case Study 1: Anticancer Screening
In a recent study focusing on the anticancer activities of pyrazole derivatives, several compounds were synthesized and tested against MDA-MB-453 cells. The results indicated that specific modifications to the pyrazole structure significantly enhanced cytotoxic effects compared to unmodified counterparts . This reinforces the potential application of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine in targeted cancer therapies.
Case Study 2: Antioxidant Activity Evaluation
Another study utilized molecular docking techniques to evaluate the antioxidant capabilities of various pyrazole derivatives. The findings revealed that certain structural features contributed to higher binding affinities with oxidative stress markers, indicating that this compound could serve as a lead in developing new antioxidant therapies .
Mechanism of Action
The mechanism of action of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding.
Comparison with Similar Compounds
Structural Variations
The table below summarizes critical differences between the target compound and its analogs:
*CAS number inferred from structurally related compound in .
Key Observations
- Substituent Effects: The ethyl and methyl groups on the first pyrazole (target compound) enhance lipophilicity compared to analogs with smaller alkyl groups (e.g., methyl in ). Fluorinated derivatives (e.g., 1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine, CAS 1856099-15-4) exhibit altered electronic profiles, which may improve metabolic stability or target binding .
- Synthesis and Purity: High-purity (>95%) analogs are synthesized via column chromatography using solvent systems like dichloromethane/methanol or ethyl acetate/methanol with NH4OH .
Physicochemical and Functional Implications
- Molecular Weight : The target compound’s inferred molecular weight (~269.77 g/mol) places it in a range typical for small-molecule drug candidates, balancing bioavailability and potency .
Biological Activity
1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine, with CAS number 1856018-84-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 297.83 g/mol. The structure features a pyrazole core, which is often associated with various biological activities, including anti-inflammatory and antitumor effects.
Pharmacological Properties
Research indicates that compounds containing pyrazole moieties exhibit a variety of biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help in mitigating oxidative stress-related diseases .
- Antibacterial Activity : Studies have shown that similar pyrazole derivatives possess antibacterial properties against various strains of bacteria. Although specific data on this compound is limited, related compounds have been effective in inhibiting bacterial growth .
- Cytotoxicity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated. The induction of cell cycle arrest has been observed in related pyrazole compounds .
The exact mechanism of action for 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is not fully understood but can be hypothesized based on the behavior of similar compounds:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : These compounds may interfere with signaling pathways involved in cell proliferation and survival, leading to enhanced apoptosis in malignant cells.
Case Study 1: Antioxidant Activity
A study focused on evaluating the antioxidant potential of pyrazole derivatives found that certain structural modifications significantly enhanced their activity. The presence of electron-donating groups was crucial for improving radical scavenging abilities .
Case Study 2: Antibacterial Efficacy
Research involving a series of pyrazole-based compounds demonstrated that modifications at the 4-position significantly affected antibacterial potency against Gram-positive and Gram-negative bacteria. While direct studies on this specific compound are lacking, it suggests potential avenues for exploration .
Data Table: Biological Activities of Related Pyrazole Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
